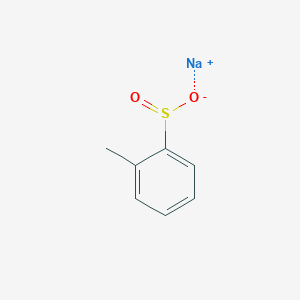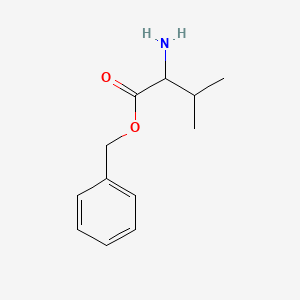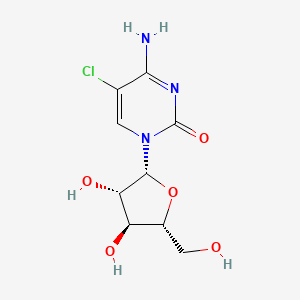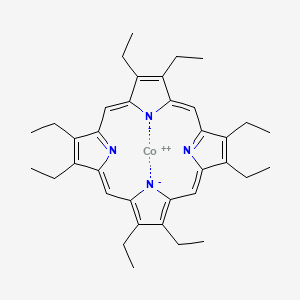
o-Toluenesulfinic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Toluenesulfinic acid, sodium salt: is an organic compound with the chemical formula C7H7NaO2S. It is a white crystalline powder that is soluble in water, alcohol, and other polar solvents. This compound is commonly used as a reagent in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: : o-Toluenesulfinic acid, sodium salt is typically synthesized by the reduction of o-toluenesulfonyl chloride using sodium amalgam, zinc dust in alcohol and water, or sodium sulfite . The reaction conditions often involve moderate temperatures and the use of solvents like alcohol or water to facilitate the reduction process.
Industrial Production Methods: : On an industrial scale, this compound is produced by the sulfonation of toluene followed by neutralization with a base such as sodium hydroxide . The resulting product is then purified through crystallization and filtration to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: : o-Toluenesulfinic acid, sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form o-toluenesulfonic acid.
Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form o-toluenesulfinic acid.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles to form various substituted derivatives.
Major Products: : The major products formed from these reactions include o-toluenesulfonic acid, o-toluenesulfinic acid, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: : o-Toluenesulfinic acid, sodium salt is widely used as a reagent in organic synthesis. It serves as a catalyst in various reactions, including alkylation, esterification, and condensation reactions .
Biology and Medicine: : In biological research, this compound is used as a precursor for the synthesis of bioactive molecules and pharmaceuticals. It is also employed in the study of enzyme mechanisms and protein interactions .
Industry: : Industrially, this compound is used in the production of dyes, pigments, and other chemical intermediates. It is also utilized in the manufacturing of polymers and resins .
Mechanism of Action
The mechanism by which o-toluenesulfinic acid, sodium salt exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can donate or accept electrons, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic acid: Similar in structure but differs in the position of the sulfonic acid group.
Benzenesulfonic acid: Another sulfonic acid derivative with a benzene ring.
Uniqueness: : o-Toluenesulfinic acid, sodium salt is unique due to its specific reactivity and solubility properties. It is particularly useful in reactions requiring mild conditions and is less corrosive compared to other sulfonic acids .
Properties
CAS No. |
15898-37-0 |
|---|---|
Molecular Formula |
C7H7NaO2S |
Molecular Weight |
178.18405 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Z)-1,2-difluoroprop-1-enyl]-1,3-benzothiazole](/img/structure/B1144305.png)

![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B1144312.png)




